A Senior Application Scientist's Guide to 5-Bromo-6-methoxy-1H-indole: From Core Properties to Advanced Pharmaceutical Applications
A Senior Application Scientist's Guide to 5-Bromo-6-methoxy-1H-indole: From Core Properties to Advanced Pharmaceutical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a frequent feature in drugs targeting a wide range of diseases. However, the true potential of the indole core is unlocked through precise functionalization of its carbocyclic and pyrrolic rings.
This guide focuses on a particularly valuable building block: 5-Bromo-6-methoxy-1H-indole (CAS Number: 177360-11-1) . The strategic placement of a bromine atom at the C5 position and a methoxy group at the C6 position transforms the simple indole into a highly versatile precursor for complex molecular architectures. The bromine serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the electron-donating methoxy group modulates the electronic landscape of the indole ring, influencing its reactivity and potential interactions with biological targets. This technical guide provides an in-depth analysis of this compound, from its fundamental properties to its application in the synthesis of next-generation therapeutics, particularly in the field of oncology.[3][4]
Section 1: Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development. The key characteristics of 5-Bromo-6-methoxy-1H-indole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 177360-11-1 | |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | |
| Appearance | Typically an off-white to brown solid | General Knowledge |
| Melting Point | Not consistently reported in literature; requires experimental determination. | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in water. | General Chemical Principles |
| SMILES | COc1cc(Br)cc2c1[nH]cc2 | General Knowledge |
Section 2: Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of the C5-bromo substituent is its reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is an indispensable tool in modern drug discovery.[5] This reaction is prized for its high functional group tolerance, mild conditions, and the vast commercial availability of boronic acids, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[5]
For 5-Bromo-6-methoxy-1H-indole, this reaction enables the direct attachment of a wide array of aromatic and heteroaromatic systems at the C5 position, a critical modification for tuning the biological activity of the resulting molecule, particularly in the development of kinase inhibitors.[6][7]
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-methoxy-1H-indole
This protocol provides a robust, generalized procedure. Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging or specific boronic acids.
Materials:
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5-Bromo-6-methoxy-1H-indole (1.0 equivalent)
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Arylboronic acid (1.2–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture (4:1))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-6-methoxy-1H-indole (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the anhydrous solvent mixture (e.g., Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
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Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures around 100-140 °C for 20-40 minutes are common and can significantly shorten reaction times.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-6-methoxy-1H-indole.
Section 3: Applications in Drug Discovery - Targeting Kinase Signaling in Oncology
The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[7] Indole derivatives have been successfully developed as inhibitors for a range of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the MAPK/ERK and PI3K/Akt pathways.[7][9][10]
5-Bromo-6-methoxy-1H-indole is an exemplary starting material for generating libraries of potential kinase inhibitors. The C5-aryl group, introduced via the Suzuki reaction, can be designed to occupy the hydrophobic ATP-binding pocket of a target kinase. The indole nitrogen and other functionalities can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The C6-methoxy group can further influence binding affinity and selectivity through subtle electronic and steric effects.
One of the most critical pathways in cancer is the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like RAS/RAF/MEK/ERK, which ultimately drive cell proliferation. Many successful cancer therapies, such as erlotinib, function by inhibiting the EGFR tyrosine kinase.[9] 5-Bromoindole derivatives have been specifically investigated as scaffolds for novel EGFR inhibitors.[10]
Section 4: Commercial Availability and Suppliers
5-Bromo-6-methoxy-1H-indole is readily available from a number of chemical suppliers specializing in research and development compounds. This accessibility is crucial for its widespread use in both academic and industrial laboratories.
| Supplier | Product Code (Example) | Website (URL) |
| Biosynth | CHA36011 | |
| Shanghai Amole Biotechnology | N/A | [Link] |
| BLD Pharm | N/A |
Note: Availability and product codes are subject to change. Please consult the supplier's website for the most current information.
Conclusion
5-Bromo-6-methoxy-1H-indole is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its pre-installed functionalities—a versatile bromine handle for diversification and a methoxy group for electronic modulation—make it an ideal starting point for constructing complex molecules with high therapeutic potential. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in modern oncology drug discovery. By leveraging robust synthetic methodologies like the Suzuki-Miyaura coupling, researchers can efficiently explore vast chemical space, accelerating the journey from a simple building block to a life-saving therapeutic.
References
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MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PubMed Central. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Indole Derivatives as Anti-Lung Cancer Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]
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Hindawi. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Retrieved from [Link]
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